molecular formula C9H10FNO4 B009588 2-Fluoro-3-hydroxytyrosine CAS No. 107597-46-6

2-Fluoro-3-hydroxytyrosine

Cat. No. B009588
M. Wt: 215.18 g/mol
InChI Key: AIDLBEYXQMVQQH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-hydroxytyrosine (FHT) is a novel amino acid that has gained significant attention in recent years due to its potential applications in scientific research. FHT is a derivative of tyrosine that contains a fluorine atom and a hydroxyl group, making it a unique compound with distinct properties.

Mechanism Of Action

The mechanism of action of 2-Fluoro-3-hydroxytyrosine is not fully understood, but it is believed to be similar to that of tyrosine. 2-Fluoro-3-hydroxytyrosine can be phosphorylated by tyrosine kinases, leading to the activation of downstream signaling pathways. 2-Fluoro-3-hydroxytyrosine can also be incorporated into proteins, altering their structure and function. Furthermore, 2-Fluoro-3-hydroxytyrosine can affect the metabolism of tyrosine, potentially leading to changes in cellular physiology.

Biochemical And Physiological Effects

2-Fluoro-3-hydroxytyrosine has been shown to have various biochemical and physiological effects, including the modulation of protein function, the alteration of cellular metabolism, and the regulation of gene expression. 2-Fluoro-3-hydroxytyrosine has been used to study the dynamics of protein-protein interactions, protein localization, and protein turnover. 2-Fluoro-3-hydroxytyrosine has also been shown to affect the levels of neurotransmitters, such as dopamine and norepinephrine, in the brain, potentially leading to changes in behavior and cognition.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Fluoro-3-hydroxytyrosine is its unique chemical properties, which allow for site-specific labeling and imaging of proteins. 2-Fluoro-3-hydroxytyrosine also has potential applications in drug discovery, as it can be used as a scaffold for the development of novel drugs targeting tyrosine kinases. However, 2-Fluoro-3-hydroxytyrosine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of 2-Fluoro-3-hydroxytyrosine can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of 2-Fluoro-3-hydroxytyrosine in scientific research. One potential application is the development of 2-Fluoro-3-hydroxytyrosine-based probes for non-invasive metabolic imaging in vivo. 2-Fluoro-3-hydroxytyrosine could also be used as a tool to study the role of tyrosine metabolism in various diseases, such as cancer and neurodegenerative disorders. Additionally, 2-Fluoro-3-hydroxytyrosine could be used to study the dynamics of protein-protein interactions in living cells, potentially leading to the development of new therapies targeting protein-protein interactions. Overall, 2-Fluoro-3-hydroxytyrosine has significant potential for advancing our understanding of cellular physiology and disease mechanisms.

Synthesis Methods

The synthesis of 2-Fluoro-3-hydroxytyrosine involves the reaction of tyrosine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Fluoro-3-hydroxytyrosine. The yield of 2-Fluoro-3-hydroxytyrosine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2-Fluoro-3-hydroxytyrosine has been used in various scientific research applications, including protein labeling, metabolic imaging, and drug discovery. 2-Fluoro-3-hydroxytyrosine can be incorporated into proteins using genetic code expansion technology, allowing for site-specific labeling and visualization of proteins in living cells. 2-Fluoro-3-hydroxytyrosine can also be used as a metabolic probe to study the metabolism of tyrosine in cells and tissues. Additionally, 2-Fluoro-3-hydroxytyrosine has been used as a scaffold for the development of novel drugs targeting tyrosine kinases, which are involved in various diseases, such as cancer and inflammation.

properties

CAS RN

107597-46-6

Product Name

2-Fluoro-3-hydroxytyrosine

Molecular Formula

C9H10FNO4

Molecular Weight

215.18 g/mol

IUPAC Name

(2S)-2-amino-3-(2-fluoro-3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO4/c10-7-4(3-5(11)9(14)15)1-2-6(12)8(7)13/h1-2,5,12-13H,3,11H2,(H,14,15)/t5-/m0/s1

InChI Key

AIDLBEYXQMVQQH-YFKPBYRVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)O)O

SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)F)O)O

synonyms

2-fluoro-3-hydroxytyrosine
2-fluorodopa
3,4-dihydroxy-2-fluorophenylalanine

Origin of Product

United States

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